2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxythiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and can tolerate a variety of functional groups .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., THF, DMF), temperature range of 50-100°C.
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boron-containing compound and the halide. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. The final step is reductive elimination, which releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxythiophen-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Notable for its methoxy group, which can influence its reactivity and selectivity in coupling reactions.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Lacks the methoxy group, which may result in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(furan-2-yl)-1,3,2-dioxaborolane: Contains a furan ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic properties that can enhance its performance in certain coupling reactions. This makes it a valuable compound for specific synthetic applications where selectivity and reactivity are crucial .
Properties
IUPAC Name |
2-(4-methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-8(13-5)7-16-9/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKIKSUMIRHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175292 | |
Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073339-22-6 | |
Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxy-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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